Lantibiotic cinnamycin
Description
Genetic Locus Organization and Gene Cluster Delineation (e.g., cin biosynthetic gene cluster)
The genetic instructions for cinnamycin (B74467) production are housed within the cin biosynthetic gene cluster, first identified in Streptomyces cinnamoneus cinnamoneus DSM 40005. pnas.orgnih.gov This cluster is notable for containing genes not typically found in the lantibiotic clusters of low G+C Gram-positive bacteria, such as a Streptomyces antibiotic regulatory protein gene, while lacking others like a LanT-type transporter and a LanP-type protease. pnas.orgnih.gov The entire cluster spans approximately 17 kilobase pairs and contains 21 open reading frames (ORFs). acs.org Genetic studies have pinpointed four genes as essential for the core synthesis of cinnamycin: cinA, cinM, cinX, and cinorf7. wikipedia.orgnii.ac.jp The transfer of this gene cluster into a heterologous host, Streptomyces lividans, has been shown to result in the production of cinnamycin, confirming its role in the biosynthesis of the antibiotic. pnas.orgnih.gov
The foundational component of cinnamycin is the precursor peptide, encoded by the structural gene cinA. pnas.orgnih.gov This gene dictates the sequence of a 78-amino-acid prepeptide, which is composed of two distinct regions: an N-terminal leader peptide and a C-terminal propeptide. acs.orgwikipedia.org The 19-amino-acid propeptide region is the part that undergoes extensive post-translational modifications to ultimately become the mature cinnamycin molecule. acs.orgwikipedia.org The leader peptide, which is unusually long at 59 amino acids, plays a crucial role in guiding the subsequent enzymatic modifications but is not itself modified. acs.orgnih.gov Modification of the cinA gene has been successfully used to produce natural variants of cinnamycin, such as duramycin (B1576892) and duramycin B. pnas.org
The transformation of the CinA prepeptide into cinnamycin is carried out by a suite of specialized enzymes encoded within the cin cluster. The key players in this enzymatic assembly line are CinM, CinX, and Cinorf7. wikipedia.orgnii.ac.jp
cinM : This gene encodes a large, bifunctional enzyme belonging to the LanM family of lanthionine (B1674491) synthetases. pnas.orgwikipedia.org CinM is responsible for two critical steps in the formation of the characteristic thioether bridges of cinnamycin. First, it catalyzes the dehydration of specific serine and threonine residues within the propeptide region to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. acs.orgwikipedia.org Following dehydration, the cyclase domain of CinM facilitates the intramolecular Michael-type addition of cysteine residues to these dehydroamino acids, forming the lanthionine (Lan) and methyllanthionine (MeLan) rings. acs.orgresearchgate.net
cinX : The cinX gene encodes an α-ketoglutarate/iron(II)-dependent hydroxylase. acs.orgnih.gov This enzyme is responsible for the hydroxylation of the aspartate residue at position 15 of the core peptide, forming erythro-3-hydroxy-L-aspartic acid. wikipedia.orgnih.gov This modification is crucial for the biological activity of cinnamycin, as it mediates the interaction with its target, phosphatidylethanolamine (B1630911) (PE). acs.org
cinorf7 : The function of the small protein encoded by cinorf7 was initially unclear. pnas.org However, subsequent co-expression studies have demonstrated that Cinorf7 is essential for the formation of the unusual lysinoalanine (Lal) bridge. acs.orgresearchgate.net This bridge is formed between the ε-amino group of lysine (B10760008) 19 and a dehydroalanine at position 6. acs.orgnih.gov While CinM is responsible for the initial dehydration of serine 6 to dehydroalanine, it does not catalyze the subsequent cyclization to form the lysinoalanine ring; this step requires the activity of Cinorf7. acs.orgnih.gov
| Gene | Encoded Protein | Function in Cinnamycin Biosynthesis |
| cinA | CinA | Precursor peptide consisting of a leader peptide and a core propeptide. pnas.orgwikipedia.org |
| cinM | CinM | A bifunctional lanthionine synthetase that dehydrates serine/threonine residues and catalyzes the formation of lanthionine and methyllanthionine bridges. pnas.orgacs.orgwikipedia.org |
| cinX | CinX | An α-ketoglutarate/iron(II)-dependent hydroxylase that hydroxylates the aspartate residue at position 15. acs.orgnih.gov |
| cinorf7 | Cinorf7 | A small protein critical for the formation of the lysinoalanine bridge between lysine 19 and dehydroalanine 6. acs.orgresearchgate.netnih.gov |
Prepeptide Processing and Leader Sequence Recognition
The CinA prepeptide does not spontaneously undergo modification. Instead, its unusually long leader sequence acts as a recognition signal, guiding the biosynthetic enzymes to the propeptide region and ensuring the correct sequence of post-translational modifications. pnas.orgacs.org
Unlike many other lantibiotics that possess a conserved GG or GA protease cleavage motif for leader peptide removal, cinnamycin's prepeptide, CinA, features an AXA motif at the junction between the leader and core regions. acs.orgwikipedia.org This AXA sequence is recognized by type I signal peptidases of the general secretory (sec) pathway. pnas.orgwikipedia.org This explains the absence of a dedicated protease gene, like lanP, within the cin biosynthetic cluster. pnas.org The cleavage of the leader peptide is the final step in the maturation process, releasing the biologically active cinnamycin. wikipedia.org
The 59-amino-acid leader peptide of CinA is indispensable for the proper functioning of at least one of the key biosynthetic enzymes. acs.orgresearchgate.net In vitro studies have shown that the lanthionine synthetase, CinM, requires the presence of the leader peptide for its dehydration and cyclization activities. acs.orgnih.gov In the absence of the leader peptide, CinM shows no activity on the core peptide alone. nih.gov Interestingly, this requirement is not universal for all the modifying enzymes. The hydroxylase CinX, for instance, is capable of hydroxylating the aspartate residue at position 15 even when the leader peptide has been removed from the CinA substrate. acs.orgnih.gov This suggests that the leader peptide's primary role in enzyme recognition is directed towards the initial, structurally defining modifications.
Lanthionine Synthetase Complex Activity (e.g., CinM)
The enzyme CinM is a cornerstone of cinnamycin biosynthesis, responsible for creating the defining thioether cross-links that constrain the peptide into its rigid, globular structure. pnas.orgwikipedia.org As a class II lanthionine synthetase, CinM possesses both dehydratase and cyclase domains within a single polypeptide chain. wikipedia.orgresearchgate.net The N-terminal domain of CinM catalyzes the dehydration of two serine and two threonine residues in the CinA propeptide. acs.orgnih.gov Subsequently, the C-terminal cyclase domain directs the stereoselective intramolecular addition of cysteine thiols to the newly formed dehydroamino acids, resulting in one lanthionine and two methyllanthionine bridges. acs.orgresearchgate.net Although CinM dehydrates the serine at position 6, it does not catalyze the formation of the lysinoalanine bridge, a role fulfilled by Cinorf7. acs.orgnih.gov The activity of CinM is strictly dependent on the presence of the leader peptide on the CinA substrate. acs.orgresearchgate.net
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
CRQSCSFGPFTFVCDGNTK |
Origin of Product |
United States |
Molecular Architecture and Structural Motifs of Cinnamycin
Distinctive Peptide Scaffolding and Tetracyclic Macrocyclic Structure
Cinnamycin (B74467) is characterized by a distinctive peptide backbone that is intricately folded and held in a rigid conformation by four macrocyclic rings. wikipedia.orgacs.org This tetracyclic structure is formed through a series of intramolecular bridges, creating a compact and well-organized three-dimensional architecture. wikipedia.orgnih.gov The 19-amino-acid propeptide undergoes significant modification to yield the mature, biologically active form of cinnamycin. pnas.orgacs.org The presence of these cross-links makes cinnamycin one of the smallest peptides to exhibit such a well-defined structure. wikipedia.orgnih.gov
Lanthionine (B1674491) and Methyllanthionine Bridging Topologies
The defining features of lantibiotics, including cinnamycin, are the presence of thioether cross-linked amino acids, namely lanthionine (Lan) and methyllanthionine (MeLan). nih.govresearchgate.net These bridges are formed through the intramolecular addition of a cysteine thiol to dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb), respectively. nih.gov In cinnamycin, there is one lanthionine bridge and two methyllanthionine bridges. nih.govacs.org
Meso-lanthionine (B1218204) (Lan) Cross-links
Cinnamycin contains one meso-lanthionine bridge. wikipedia.orgacs.org This type of bridge is formed from the side-chain cross-linking of a cysteine residue with a serine residue that has been post-translationally dehydrated to dehydroalanine. researchgate.netwikipedia.org
Threo-3-methyl-lanthionine (MeLan) Cross-links
The structure of cinnamycin is further stabilized by two (2S,3S,6R)-3-methyllanthionine bridges. wikipedia.orgacs.org These are formed when the thiol group of a cysteine residue adds to a dehydrobutyrine residue, which is derived from the dehydration of a threonine residue. wikipedia.org
Directionality of Ring Formation (e.g., N-terminal vs. C-terminal cysteine linkages)
A notable aspect of cinnamycin's biosynthesis is the bidirectional nature of its ring formation. acs.org The methyllanthionine bridges are formed by cysteine residues located N-terminal to the dehydrobutyrine residues they react with. acs.orgebi.ac.uk Conversely, the lanthionine bridge is formed from a cysteine located C-terminal to the dehydroalanine it links with. acs.orgebi.ac.uk This contrasts with the ring formation in some other lantibiotics and highlights the specific enzymatic machinery involved in cinnamycin's maturation. ebi.ac.uknih.gov
Unique Non-Standard Amino Acid Residues and Specific Post-Translational Modifications
Beyond the characteristic lanthionine and methyllanthionine bridges, cinnamycin's structure is further distinguished by the presence of other unusual amino acid residues resulting from specific post-translational modifications. nii.ac.jpcaymanchem.combiomol.com These modifications are critical for the peptide's structure and function. nih.govnih.gov
Lysinoalanine (Lal) Bridge Formation (Lys19-Ser6)
A particularly unique feature of cinnamycin is the presence of a lysinoalanine (Lal) bridge. nih.govresearchgate.net This bridge is formed between the ε-amino group of lysine (B10760008) at position 19 and a serine residue at position 6, which is first dehydrated to dehydroalanine. nih.govacs.org This creates a fourth macrocyclic ring within the peptide. wikipedia.org The formation of this lysinoalanine bridge, like the lanthionine bridge, involves a C-terminal residue (lysine) reacting with an N-terminal dehydrated residue (dehydroalanine). acs.orgebi.ac.uk The enzyme Cinorf7 has been identified as being critical for the formation of this specific cross-link. nih.govnii.ac.jp This (2S,8S)-lysinoalanine bridge contributes significantly to the compact and rigid structure of cinnamycin. nih.gov
Another important post-translational modification in cinnamycin is the hydroxylation of the aspartate residue at position 15 to form erythro-3-hydroxy-L-aspartic acid. nih.govacs.org This modification is carried out by the enzyme CinX. nih.govnii.ac.jp
Erythro-3-hydroxy-L-aspartic Acid (HyAsp) at Position 15
A key feature of cinnamycin's structure is the presence of an erythro-3-hydroxy-L-aspartic acid (HyAsp) residue at position 15. acs.orgnih.govnih.gov This unusual amino acid results from the hydroxylation of an L-aspartate residue, a modification catalyzed by the enzyme CinX, an α-ketoglutarate/iron(II)-dependent hydroxylase. acs.orgnih.govnih.gov The biosynthesis of this modification is critical for cinnamycin's interaction with its biological target, phosphatidylethanolamine (B1630911) (PE). acs.orgnih.gov
While the function of HyAsp15 was initially not well understood, recent studies have highlighted its crucial role in the selective binding of PE. wikipedia.orgnih.gov The hydroxyl and carboxylate groups of HyAsp15 are directly involved in forming a hydrogen-bonding network with the primary ammonium (B1175870) group of the PE headgroup. wikipedia.orgresearchgate.net Molecular dynamics simulations have shown that this interaction, along with contributions from the backbone carbonyls of Phe7 and Val13, creates a snug binding pocket for the PE headgroup. researchgate.netacs.orgresearchgate.net This tight interaction is essential for the high affinity and selectivity of cinnamycin for PE-containing membranes. nih.govacs.org Furthermore, solid-state NMR studies have confirmed that cinnamycin interacts not only with the PE headgroup but also with the glycerol (B35011) backbone and lipid tails, suggesting a deeper penetration into the membrane than previously thought. nih.gov
Comparative Structural Analysis with Related Type B Lantibiotics
Cinnamycin is part of a family of structurally related type B lantibiotics that includes the duramycins and ancovenin (B12649087). acs.orgresearchgate.net These peptides share a common 19-amino acid propeptide origin and a globular, inflexible tertiary structure. wikipedia.orgresearchgate.net
Structural Similarities and Dissimilarities with Duramycin (B1576892) Family Peptides (e.g., Duramycin B, Duramycin C)
The duramycin family of peptides (including duramycin, duramycin B, and duramycin C) are highly homologous to cinnamycin. They all possess a tetracyclic structure stabilized by one meso-lanthionine, two (2S,3S,6R)-3-methyllanthionine bridges, and a (2S,8S)-lysinoalanine bridge between Lys-19 and Ser-6. wikipedia.orgpnas.org Like cinnamycin, they also feature an erythro-3-hydroxy-L-aspartic acid at position 15. wikipedia.org
Despite these similarities, there are minor variations in their amino acid sequences. pnas.org For instance, duramycin differs from cinnamycin by a single amino acid substitution (Arg2 to Lys), and duramycin B has a leucine (B10760876) instead of a phenylalanine at position 10. pnas.orgpnas.org These conservative changes are well-tolerated by the cinnamycin biosynthetic machinery. pnas.org
Duramycin C, however, presents more significant differences, with six amino acid substitutions compared to cinnamycin: Arg2 to Ala, Gln3 to Asn, Phe7 to Tyr, Phe10 to Leu, Phe12 to Trp, and Val13 to Ser. researchgate.netpnas.orgpnas.org Attempts to produce duramycin C using the cinnamycin gene cluster have been unsuccessful, suggesting that these more substantial changes, particularly the non-conservative substitutions, are not compatible with the biosynthetic enzymes. pnas.orgpnas.org
Structural Parallels with Ancovenin
Ancovenin is another type B lantibiotic that shares structural similarities with cinnamycin. wikipedia.orgresearchgate.net It is also derived from a 19-amino acid propeptide and possesses a globular structure. wikipedia.org However, a key difference is that ancovenin lacks both the hydroxylation of the aspartate at position 15 and the lysinoalanine bridge found in cinnamycin and the duramycins. wikipedia.org This makes ancovenin the most distinct variant within the cinnamycin group of lantibiotics. wikipedia.org
Conformational Dynamics and Structural Rigidity Studies
The highly cross-linked nature of cinnamycin results in a relatively rigid and well-defined three-dimensional structure. nih.govacs.org This structural rigidity is crucial for its specific interaction with PE.
Spectroscopic Approaches to Conformational Analysis (e.g., NMR studies on binding pocket)
NMR spectroscopy has been a pivotal tool in elucidating the structure of cinnamycin and its complex with PE. nih.govresearchgate.net Initial NMR experiments identified a binding pocket for the PE headgroup formed by residues 7-14. wikipedia.orgnih.gov These studies suggested that the small size of this pocket is responsible for cinnamycin's specificity for PE over lipids with larger headgroups like phosphatidylcholine. wikipedia.org
More recent solid-state NMR studies on cinnamycin in membrane environments have provided a more detailed picture. nih.gov These studies revealed significant chemical shift perturbations for the PE headgroup carbons and the ammonium nitrogen upon binding to cinnamycin, confirming a tight coordination. nih.gov Importantly, these studies also showed interactions with the lipid's glycerol backbone and tails, indicating a deeper membrane insertion and a more extensive interaction surface than previously understood from solution NMR data. nih.gov
Computational Modeling of Cinnamycin Conformation and Interactions (e.g., Molecular Dynamics Simulations)
Molecular dynamics (MD) simulations have complemented experimental data by providing a dynamic view of the cinnamycin-lipid interaction. nih.govacs.orgresearchgate.netacs.org These simulations have been used to refine the NMR-derived structural model of the cinnamycin-PE complex. nih.govacs.org
MD studies have detailed an extensive hydrogen-bonding network between the PE primary ammonium group and cinnamycin, involving the side chain of HyAsp15 and the backbone carbonyls of Phe7 and Val13. nih.govacs.org Simulations also identified a previously uncharacterized phosphate-binding site formed by the backbone amides of residues 10-13. nih.govacs.org Furthermore, simulations of a mutant where HyAsp15 was replaced with aspartic acid (Asp) were performed to investigate the function of the Cβ hydroxylation, confirming its role in the stable binding of PE. nih.govacs.org These computational models have been instrumental in explaining experimental observations that were difficult to reconcile with earlier structural models, such as the lack of inhibition by certain PE analogs. nih.govacs.org The simulations highlight the dynamic nature of the binding pocket and the importance of specific residues in conferring selectivity. acs.org
Biosynthesis Pathway of Cinnamycin
Lanthionine (B1674491) Synthetase Complex Activity (e.g., CinM)
Dehydratase Activity on Serine and Threonine Residues
The initial and essential step in the formation of the thioether cross-links, known as lanthionines and methyllanthionines, is the dehydration of specific serine (Ser) and threonine (Thr) residues within the CinA core peptide. wikipedia.orgnih.gov This reaction is catalyzed by the N-terminal dehydratase domain of a bifunctional enzyme called CinM. wikipedia.orgnih.govresearchgate.net CinM recognizes the leader peptide of CinA, which is crucial for its processing activity. nih.govacs.org
In vitro studies have demonstrated that CinM is responsible for the dehydration of four specific residues in the CinA core peptide: two serines and two threonines. nih.govacs.org This process converts them into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.gov Notably, CinM also dehydrates the Ser residue at position 6, which later participates in the formation of an unusual lysinoalanine bridge. nih.govacs.org
Cyclase Activity for Thioether Ring Formation
Following dehydration, the C-terminal cyclase domain of the same bifunctional enzyme, CinM, catalyzes the formation of the thioether rings. wikipedia.orgnih.govresearchgate.net This is achieved through a series of intramolecular Michael-type addition reactions, where the thiol groups of cysteine (Cys) residues attack the newly formed dehydroamino acids (Dha and Dhb). wikipedia.orgnih.gov
The reaction between a Cys and a Dha residue results in a lanthionine (Lan) bridge, while the reaction between a Cys and a Dhb residue forms a methyllanthionine (MeLan) bridge. nih.gov In cinnamycin (B74467), CinM facilitates the creation of one lanthionine and two methyllanthionine rings, which are fundamental to its rigid, globular structure. nih.govacs.org Interestingly, the formation of these rings occurs in a bidirectional manner, where some cysteine residues are located N-terminal to the dehydro-residues they react with, and others are C-terminal. nih.govacs.org The cyclase activity of CinM, like other class II lanthionine synthetases, is dependent on a zinc ion (Zn²⁺) in its active site. acs.org
Stereospecificity of Ring Formation
The enzymatic cyclization process is highly stereospecific, yielding defined stereoisomers of the lanthionine and methyllanthionine bridges. While detailed stereochemical analysis of cinnamycin's biosynthesis is complex, studies on related lantibiotics suggest that the conformation of the precursor peptide, pre-organized by the modification enzymes, likely directs the stereoselective formation of the rings. nih.govacs.org Previous structural studies of cinnamycin have indicated that alternative stereochemical configurations of the bridges would result in significant strain energy, highlighting the importance of this controlled formation. nih.govacs.org
Post-Translational Modifications Beyond Lanthionine Formation
The biosynthesis of cinnamycin involves further intricate modifications that contribute to its unique structure and biological activity. These modifications occur after the initial dehydration and cyclization events.
Hydroxylation of Aspartate 15 by CinX (α-ketoglutarate/iron(II)-dependent hydroxylase)
A key modification in cinnamycin is the hydroxylation of the aspartate (Asp) residue at position 15 of the core peptide, which produces erythro-3-hydroxy-L-aspartic acid. nih.govresearchgate.net This reaction is catalyzed by CinX, an α-ketoglutarate/iron(II)-dependent hydroxylase. nih.govacs.orgnii.ac.jp In vitro reconstitution experiments have confirmed that CinX is responsible for this specific β-hydroxylation. nih.govacs.org
An interesting characteristic of CinX is its substrate recognition. Unlike CinM, which requires the leader peptide of CinA for its activity, CinX can hydroxylate the core peptide region of CinA even in the absence of the leader sequence. nih.govresearchgate.netacs.org This suggests that some tailoring enzymes that introduce modifications beyond the primary lanthionine rings may have different recognition requirements. nih.govacs.org
Role of Cinorf7 in Lysinoalanine Bridge Formation
Cinnamycin possesses a rare intramolecular cross-link known as a lysinoalanine (Lal) bridge, formed between the ε-amino group of lysine (B10760008) (Lys) at position 19 and the dehydroalanine at position 6 (derived from Ser6). nih.govresearchgate.net While the enzyme CinM dehydrates Ser6 to Dha6, it does not catalyze the subsequent cyclization to form the Lal bridge. nih.govacs.orgnih.gov
Genetic and co-expression studies in E. coli have identified a small protein encoded by the gene cinorf7 as being essential for the formation of this unique bridge. nih.govresearchgate.netacs.orgnii.ac.jp Although the precise mechanism remains to be fully elucidated due to challenges in reconstituting its activity in vitro, Cinorf7 is a critical component for completing the mature structure of cinnamycin. nih.govacs.orgnih.gov
Order and Interchangeability of Modification Events
The sequence of post-translational modifications is a critical aspect of biosynthetic pathways. In the case of cinnamycin, in vitro studies have revealed a degree of flexibility in the order of modifications catalyzed by CinM and CinX. nih.govnih.gov It has been demonstrated that CinX can hydroxylate the CinA precursor peptide both before and after it has been dehydrated and cyclized by CinM. nih.govacs.org Similarly, CinM can process a CinA peptide that has already been hydroxylated by CinX. nih.govacs.org This interchangeability suggests that there is no compulsory order for these two specific enzymatic events during the biosynthesis of cinnamycin. nih.govacs.org
Regulation of Cinnamycin Biosynthesis
The production of cinnamycin in Streptomyces cinnamoneus is a tightly regulated process, ensuring that the potent antimicrobial is synthesized only when the producing organism can protect itself from its effects. This regulation involves a sophisticated network of transcriptional and translational controls, specialized regulatory systems, and a crucial link between the establishment of self-immunity and the initiation of biosynthesis.
Transcriptional and Translational Control Mechanisms
The cinnamycin biosynthetic (cin) gene cluster is organized into several transcriptional units. nih.gov Nuclease S1 protection studies have identified at least nine transcriptional start sites within the cluster, with five of these being directly involved in the expression of biosynthesis genes. nih.gov These are organized into likely transcription units: cinorf7AMX, cinTH, cinKR, cinorf10, and cinR1. nih.govresearchgate.net
A key transcriptional activator is CinR1, a Streptomyces antibiotic regulatory protein (SARP). pnas.org CinR1 directly activates the transcription of the probable cinorf7AMX operon, which encodes the precursor peptide (CinA) and modification enzymes (CinM and CinX). nih.govresearchgate.net Deletion of cinR1 leads to a significant (1800-fold) reduction in the transcription of cinorf7. nih.gov
Translational control is also evident. An inverted repeat sequence located between the cinA and cinM genes functions as a transcriptional attenuator. nih.govresearchgate.net This mechanism is presumed to ensure the correct stoichiometric balance between the precursor peptide CinA and the biosynthetic enzymes CinM and CinX. nih.govresearchgate.net Furthermore, the presence of a rare TTA codon in the cinR1 gene suggests that its translation is linked to developmental signals in Streptomyces. pnas.orgresearchgate.net
Role of Regulatory Systems (e.g., CinKR two-component system)
A central regulatory element in the cinnamycin pathway is the CinKR two-component system (TCS). nih.govnih.gov This system consists of a membrane-associated sensor histidine kinase, CinK, and a cognate response regulator, CinR. pnas.orgnih.gov Unlike many TCSs that directly regulate antibiotic production, the primary role of CinKR is to control the expression of the immunity gene cinorf10. nih.govresearchgate.netoup.com
The proposed regulatory model suggests that nutrient limitation triggers a low level of cinR1 transcription, leading to the production of a small amount of cinnamycin. nih.gov This initial, low-level cinnamycin is thought to act as a signaling molecule, interacting with the sensor kinase CinK. nih.govuea.ac.uk This interaction leads to the phosphorylation of the response regulator CinR. nih.gov Phosphorylated CinR then activates the transcription of cinorf10, which encodes a phosphatidylethanolamine (B1630911) (PE) methyltransferase (PEMT). nih.govnih.gov This enzyme modifies the cell's own PE, the target of cinnamycin, thereby conferring immunity. nih.govwikipedia.org While CinKR does not directly regulate the biosynthetic genes, its control over the essential immunity mechanism makes it indispensable for cinnamycin production. nih.govuea.ac.uk
Table 1: Key Regulatory Genes in Cinnamycin Biosynthesis
| Gene/System | Type | Proposed Function | Target Gene/Operon |
|---|---|---|---|
| CinR1 | SARP-family transcriptional activator | Directly activates transcription of the main biosynthetic operon. nih.govpnas.org | cinorf7AMX nih.gov |
| CinKR | Two-component system (TCS) | Senses extracellular cinnamycin and activates immunity gene expression. nih.govuea.ac.ukmdpi.com | cinorf10 nih.govoup.com |
| cinorf10 | PE N-methyltransferase | Catalyzes the methylation of phosphatidylethanolamine (PE) to establish immunity. nih.govwikipedia.org | N/A (Enzyme) |
Relationship between Immunity Establishment and Biosynthesis Onset
A defining feature of cinnamycin regulation is the strict coupling of biosynthesis to the establishment of producer self-protection. Cinnamycin's mechanism of action involves binding to the membrane lipid phosphatidylethanolamine (PE), which is a major component of Streptomyces membranes. nih.govwikipedia.org To avoid self-destruction, the producing organism, S. cinnamoneus, methylates its own PE, rendering it unable to bind cinnamycin. nih.govwikipedia.org
This immunity is established before the high-level production of cinnamycin begins. nih.gov The expression of the PE methyltransferase encoded by cinorf10 is growth phase-dependent and precedes the onset of cinnamycin synthesis. nih.gov Experiments have shown that deleting either the cinorf10 gene or the cinKR system that controls it not only makes the host sensitive to cinnamycin-like antibiotics but also completely abolishes cinnamycin production. nih.govresearchgate.netoup.comnih.gov This demonstrates a fail-safe mechanism: the cell ensures its immunity is fully in place before committing to the full-scale synthesis of the antibiotic. nih.govresearchgate.netoup.com The system is so tightly linked that the addition of sub-inhibitory concentrations of the related lantibiotic duramycin (B1576892) can induce the expression of the immunity enzyme. nih.gov
Heterologous Expression Systems for Biosynthesis Research (e.g., E. coli, Streptomyces lividans)
The study of cinnamycin biosynthesis has been greatly advanced by expressing the cin gene cluster and its individual components in more genetically tractable host organisms. Streptomyces lividans and Escherichia coli have been the primary systems used for this purpose.
Transferring the entire 17-kb cinnamycin biosynthetic gene cluster into Streptomyces lividans, a species known for its clean metabolic background, resulted in the successful heterologous production of cinnamycin. pnas.orgnih.govpnas.org This achievement confirmed that the cloned gene cluster contained all the necessary genetic information for biosynthesis and immunity. pnas.org The S. lividans expression system has also been instrumental in genetic engineering efforts. By modifying the precursor peptide gene, cinA, within the cluster, researchers successfully produced natural variants of cinnamycin, such as duramycin and duramycin B, demonstrating the potential for creating novel lantibiotics. pnas.orgpnas.org This host is favorable because it can correctly fold and process the complex biosynthetic enzymes from a fellow Streptomyces species. nih.gov
For more detailed biochemical analysis of individual enzymes, Escherichia coli has been employed as an expression host. nih.govacs.orgnih.gov While E. coli cannot produce the final cinnamycin product on its own without the full set of genes, it is an ideal system for overproducing specific proteins for in vitro characterization. Researchers have successfully expressed and purified key enzymes like the lanthionine synthetase (CinM) and the hydroxylase (CinX) from E. coli. nih.govacs.orgnih.gov Furthermore, co-expression systems in E. coli, involving the precursor peptide gene (cinA) along with various combinations of modification enzyme genes (cinM, cinX, and cinorf7), have been developed. nih.govacs.orgunibo.it These studies were crucial in elucidating the specific functions of each enzyme, such as the role of CinX in hydroxylating an aspartate residue and the critical requirement of Cinorf7 for the formation of the unusual lysinoalanine bridge. nih.govnih.govacs.org
Table 2: Heterologous Expression Systems for Cinnamycin Research
| Host Organism | Genes Expressed | Purpose and Key Findings |
|---|---|---|
| Streptomyces lividans | Entire cin gene cluster | - Confirmed the completeness of the cloned gene cluster for cinnamycin production. pnas.orgpnas.org- Successful heterologous production of active cinnamycin. nih.govpnas.org- Enabled production of engineered variants like duramycin and duramycin B by modifying cinA. pnas.orgpnas.org |
| Escherichia coli | Individual genes (cinA, cinM, cinX, cinorf7) | - Overproduction and purification of individual enzymes for in vitro biochemical assays. nih.govacs.orgnih.gov- Elucidation of specific enzyme functions through co-expression studies. nih.govunibo.it- Determined that CinM is responsible for dehydration/cyclization, CinX for hydroxylation, and Cinorf7 is critical for lysinoalanine bridge formation. nih.govnih.govacs.org |
Molecular Mechanism of Action of Cinnamycin
Target Identification and Specificity
Cinnamycin's mechanism is distinguished by its remarkable selectivity for membranes containing phosphatidylethanolamine (B1630911) (PE). acs.orgnih.govresearchgate.netacs.org This specificity is the cornerstone of its action, dictating its interaction with target cells.
Cinnamycin (B74467) binds with high affinity and specificity to phosphatidylethanolamine, forming a stable 1:1 stoichiometric complex. nih.govwikipedia.orgnih.govnih.gov This interaction is highly selective; the peptide shows a significantly lower binding affinity for other common membrane lipids such as phosphatidylcholine (PC), phosphatidylserine (B164497) (PS), and N-methyl PE (mPE). nih.gov The basis for this selectivity lies in the unique structure of the PE headgroup, particularly its primary ammonium (B1175870) group. acs.orgnih.govresearchgate.net Molecular dynamics simulations have revealed that cinnamycin's ability to form an extensive hydrogen-bonding network with all three hydrogen atoms of the PE's primary ammonium group is critical for this selective binding. acs.orgnih.govresearchgate.netnih.gov Substitution of even a single hydrogen with a methyl group, as in N-methyl PE, is sufficient to destabilize this network and reduce binding affinity. acs.orgnih.govresearchgate.net
The binding is a thermodynamically favorable process, characterized by a large binding constant (K₀) in the range of 10⁷ to 10⁸ M⁻¹, confirming a strong interaction. nih.gov This selective binding to PE makes cinnamycin a valuable tool for probing the location and dynamics of PE lipids in cell membranes. acs.orgwikipedia.org
The high specificity of cinnamycin for PE is facilitated by a well-defined binding pocket on the peptide's surface. nih.govwikipedia.org Nuclear Magnetic Resonance (NMR) experiments have suggested that this pocket is formed by amino acid residues 7 through 14. nih.govwikipedia.org The compact, globular structure of cinnamycin, maintained by four thioether cross-links, creates this rigid and precisely shaped pocket. wikipedia.org
The dimensions of this binding site are a key determinant of selectivity. It is appropriately sized to accommodate the relatively small primary ammonium headgroup of PE but is too small to fit larger headgroups, such as the trimethylated ammonium group of phosphatidylcholine (PC). nih.govwikipedia.org This steric hindrance is a primary reason for cinnamycin's inability to bind effectively to PC-containing membranes. nih.gov
The stable binding of the PE headgroup within cinnamycin's pocket is achieved through a precise network of hydrogen bonds. acs.orgnih.gov Molecular simulations have identified the key residues involved in this recognition process. The primary ammonium group of PE acts as a hydrogen bond donor, interacting with several acceptor sites on the cinnamycin molecule. acs.orgnih.govresearchgate.net
Specifically, the backbone carbonyl groups of Phenylalanine-7 (Phe7) and Valine-13 (Val13) are crucial participants in this network. acs.orgnih.gov Further stabilization is provided by the side chain of a post-translationally modified residue, erythro-3-hydroxy-L-aspartic acid at position 15 (HyAsp15). acs.orgnih.govresearchgate.netnih.gov Both the hydroxyl and carboxylate groups of the HyAsp15 side chain can interact with the charged amine of the lipid headgroup, playing a significant role in the tight and selective binding of PE. acs.orgnih.gov The orientation of the HyAsp15 side chain appears to stabilize the optimal binding conformation of the pocket. acs.orgnih.gov
| Cinnamycin Residue | Interacting Group on Cinnamycin | Role in PE Recognition |
|---|---|---|
| Phenylalanine-7 (Phe7) | Backbone Carbonyl | Forms a hydrogen bond with the PE ammonium group. acs.orgnih.gov |
| Valine-13 (Val13) | Backbone Carbonyl | Forms a hydrogen bond with the PE ammonium group. acs.orgnih.gov |
| erythro-3-hydroxy-L-aspartic acid-15 (HyAsp15) | Side Chain (Hydroxyl and Carboxylate) | Interacts tightly with the charged amine, stabilizing the complex. acs.orgnih.govresearchgate.netnih.gov |
In addition to the primary binding pocket for the ammonium group, a distinct, secondary site on cinnamycin specifically interacts with the phosphate (B84403) group of the PE lipid. acs.orgnih.govresearchgate.net This phosphate-binding site is formed by the backbone amide hydrogens of the residues in the Phe10-Abu11-Phe12-Val13 sequence (where Abu is α-aminobutyric acid). acs.orgnih.govresearchgate.netwikipedia.org This dual recognition—engaging both the ammonium and phosphate moieties of the PE headgroup—is critical for the stability and specificity of the complex. acs.orgnih.gov
Experimental evidence supports the importance of this dual-site interaction. For instance, molecules with a greater distance between the ammonium and phosphate groups compared to PE fail to bind effectively to cinnamycin, indicating that the specific spacing of these two functional groups is essential for a successful fit into both binding sites. acs.orgnih.gov NMR studies have also shown that Val13 changes its contacts upon lipid binding, which is consistent with the engagement of this region in phosphate binding. acs.orgnih.gov
| Cinnamycin Residue | Interacting Group on Cinnamycin | Role in PE Recognition |
|---|---|---|
| Phenylalanine-10 (Phe10) | Backbone Amide | Contributes to the binding of the PE phosphate group. acs.orgnih.govresearchgate.net |
| α-aminobutyric acid-11 (Abu11) | Backbone Amide | Contributes to the binding of the PE phosphate group. acs.orgnih.govresearchgate.net |
| Phenylalanine-12 (Phe12) | Backbone Amide | Contributes to the binding of the PE phosphate group. acs.orgnih.govresearchgate.net |
| Valine-13 (Val13) | Backbone Amide | Contributes to the binding of the PE phosphate group. acs.orgnih.govresearchgate.net |
Membrane Interaction and Proposed Models
Following the initial, highly specific binding to PE, cinnamycin induces significant physical changes in the lipid bilayer. These perturbations are a direct consequence of the formation of the cinnamycin-PE complex and are central to the peptide's mechanism of action.
The interaction of cinnamycin with PE-containing membranes leads to a significant reorganization of the lipid bilayer. nih.govnih.govresearchgate.net One of the primary proposed models suggests that cinnamycin binding promotes the transbilayer movement of phospholipids (B1166683), a process often called "flip-flop". wikipedia.orgnih.govresearchgate.net Since PE is typically concentrated in the inner leaflet of the plasma membrane, this induced movement can expose more PE molecules to the outer leaflet, thereby promoting the binding of additional cinnamycin molecules. nih.govresearchgate.net
Induction of Transbilayer Lipid Movement (Flip-flop)
The process of inducing lipid flip-flop is accompanied by a conformational change in the cinnamycin molecule itself, with an observed increase in its β-sheet structure. nih.govresearchgate.net This structural alteration is likely integral to its mechanism of destabilizing the membrane and facilitating the movement of lipids across the bilayer. The non-selective nature of the lipid flip-flop induced by cinnamycin and the related peptide duramycin (B1576892) suggests a general disruption of membrane integrity once initiated by the specific binding to PE. nih.gov
Influence of Membrane Curvature on Interaction
The geometry of the cell membrane, specifically its curvature, plays a significant role in modulating the interaction between cinnamycin and its target lipid, phosphatidylethanolamine. researchgate.netacs.orgbiorxiv.org Scientific investigations utilizing atomic force microscopy (AFM) have revealed that the adhesion between cinnamycin and PE-containing membranes is not uniform and is influenced by the local curvature of the membrane. acs.orgbiorxiv.org
Studies have shown a direct and linear relationship between increasing membrane curvature and stronger adhesion of cinnamycin. acs.orgbiorxiv.org This indicates that areas of high curvature on a cell surface may serve as preferential binding sites for the lantibiotic. The specific binding to the PE headgroup is enhanced by hydrophobic interactions with a region on one side of the cinnamycin molecule. biorxiv.org The linear proportionality observed between adhesion and curvature suggests that this interaction is related to a one-dimensional orientation of the binding event. acs.orgbiorxiv.org
This affinity for curved membrane regions is significant because PE itself can induce negative curvature in membranes. nih.gov Therefore, cinnamycin not only binds to PE but also recognizes and is drawn to the specific membrane topography that its target lipid helps to create. nih.gov This interplay between the lipid composition and the physical shape of the membrane highlights a sophisticated mechanism for targeted interaction. By promoting changes in membrane curvature, cinnamycin can further facilitate its own binding to PE-containing membranes. nih.gov
Distinction of Mechanism from Other Lantibiotics (e.g., nisin's Lipid II interaction)
The molecular mechanism of action of cinnamycin is notably distinct from that of other well-characterized lantibiotics, such as nisin. The primary difference lies in their specific molecular targets within the bacterial cell envelope. Cinnamycin's activity is predicated on its high-affinity and specific binding to the membrane phospholipid, phosphatidylethanolamine (PE). nih.govacs.org This interaction is the initiating event for all its subsequent effects, including the induction of lipid flip-flop and membrane permeabilization. nih.govacs.org
In stark contrast, the antimicrobial action of nisin is primarily mediated by its interaction with Lipid II, a precursor molecule in the biosynthesis of the bacterial cell wall peptidoglycan. nih.govresearchgate.net Nisin utilizes Lipid II as a docking molecule on the bacterial membrane. nih.gov Following this initial binding, nisin can then insert into the membrane to form pores, a process that is often enhanced by the recruitment of additional nisin and Lipid II molecules into a larger complex. nih.gov
Therefore, while both cinnamycin and nisin are membrane-active lantibiotics, their initial points of molecular recognition are fundamentally different. Cinnamycin targets a component of the lipid membrane itself, leading to a general disruption of membrane structure and function. Nisin, on the other hand, targets a specific precursor molecule involved in cell wall synthesis, and its pore-forming activity is a direct consequence of this interaction. This fundamental difference in their primary targets underscores the diverse evolutionary strategies employed by lantibiotics to exert their antimicrobial effects.
Molecular Level Inhibition of Cellular Processes
Disruption of Membrane-Dependent Cellular Functions
The binding of cinnamycin to phosphatidylethanolamine and the subsequent induction of transbilayer lipid movement have profound consequences for a multitude of membrane-dependent cellular functions. By altering the structural integrity and lipid asymmetry of the plasma membrane, cinnamycin triggers a cascade of events that ultimately lead to cell death. nih.govbiomol.com
The disruption of the plasma membrane leads to rapid depolarization and a loss of membrane potential. biomol.com This is a critical blow to the cell, as the membrane potential is essential for numerous processes, including the synthesis of ATP, transport of ions and nutrients, and signal transduction. The loss of this potential directly inhibits the synthesis of vital macromolecules such as proteins, DNA, and RNA, effectively shutting down cellular metabolism and replication. biomol.com
Furthermore, the significant reorganization of the lipid matrix is not confined to PE alone but also affects other lipids within the bilayer. nih.gov This widespread disruption can impair the function of membrane-embedded proteins that are crucial for cell division, signaling, and maintaining cellular homeostasis. The ability of cinnamycin to induce membrane fusion further highlights its capacity to cause gross morphological changes to the cell, leading to a complete loss of cellular integrity. nih.gov
Inhibition of Phospholipase A2 (PLA2) Activity via PE Binding
Beyond its direct effects on membrane structure and integrity, cinnamycin has also been shown to inhibit the activity of phospholipase A2 (PLA2). nih.gov PLA2s are a group of enzymes that hydrolyze the sn-2 fatty acyl bond of phospholipids, releasing fatty acids and lysophospholipids. These products are involved in a wide range of cellular processes, including inflammation and signal transduction.
Structure Activity Relationship Sar Studies and Rational Design
Site-Directed Mutagenesis Approaches to Elucidate SAR
Site-directed mutagenesis, coupled with heterologous expression systems, has been a foundational tool for dissecting the roles of specific amino acids and post-translational modifications in cinnamycin (B74467). By altering the precursor peptide gene, cinA, researchers can generate variants and assess the impact on biosynthesis and biological activity. nih.gov This approach has been instrumental in identifying the functions of the enzymes within the cinnamycin biosynthetic gene cluster, thereby laying the groundwork for creating novel lantibiotics. nih.gov
Cinnamycin's globular structure is defined by one lanthionine (B1674491) (Lan) and two methyllanthionine (MeLan) bridges. nih.gov These thioether cross-links are installed by the bifunctional enzyme CinM, which first dehydrates specific serine and threonine residues and then catalyzes the cyclization with cysteine residues. researchgate.netacs.org This rigid, tetracyclic framework is essential for positioning the key amino acid side chains to form the precise binding pocket for the PE headgroup. wikipedia.org
While direct SAR studies involving the systematic replacement of the cysteine, serine, or threonine residues that form these bridges in cinnamycin are not extensively detailed, the fundamental importance of this rigid structure is well-established for type-B lantibiotics. nih.gov The cross-links minimize conformational flexibility, which is critical for specific, high-affinity molecular recognition. Any modification that disrupts this pre-organized architecture would likely lead to a significant loss of activity by altering the geometry of the binding site. The successful engineering of the cin gene cluster to produce related lantibiotics like duramycin (B1576892), which shares a similar bridged structure, underscores the necessity of the core scaffold for activity. nih.gov
More targeted mutagenesis and computational studies have shed light on the specific roles of cinnamycin's unusual amino acids.
Erythro-3-hydroxy-L-aspartic acid (HyAsp15): The hydroxylation of aspartate at position 15 is carried out by the enzyme CinX. wikipedia.org Initially, the function of this residue was not well understood. wikipedia.org However, molecular dynamics simulations have revealed its critical role in target recognition. nih.gov The hydroxyl and carboxylate groups of HyAsp15 form direct hydrogen bonds with the primary ammonium (B1175870) group of the PE headgroup, acting as a key anchor point for the lipid. nih.govacs.org This interaction is crucial for the high selectivity of cinnamycin for PE over other phospholipids (B1166683) like phosphatidylcholine, which has a bulkier, methylated headgroup. wikipedia.orgnih.gov The natural variant ancovenin (B12649087), which belongs to the cinnamycin family, is notable for its lack of this HyAsp15 modification, which correlates with differences in its biological activity profile. wikipedia.org
Lysinoalanine (Lal) bridge: Cinnamycin features a unique Lal bridge between serine at position 6 and lysine (B10760008) at position 19, which is formed with the involvement of the enzyme Cinorf7. nih.govresearchgate.net This bridge connects the N-terminal region to the C-terminus of the peptide, further rigidifying the globular structure. nih.gov Similar to the thioether bridges, the Lal cross-link is vital for maintaining the structural integrity of the PE binding pocket. The absence of this bridge in the variant ancovenin highlights its contribution to the specific activity of cinnamycin. wikipedia.org
| Modification | Position(s) | Function in PE Binding and Selectivity |
| Lanthionine/Methyllanthionine Bridges | Multiple | Provide a rigid, pre-organized scaffold essential for the correct conformation of the binding pocket. |
| erythro-3-hydroxy-L-aspartic acid (HyAsp) | 15 | Directly engages the PE ammonium headgroup via hydrogen bonds, acting as a critical determinant of affinity and selectivity. nih.govacs.org |
| Lysinoalanine (Lal) Bridge | 6-19 | Covalently links the N- and C-termini, contributing to the overall structural rigidity required for high-affinity binding. nih.govwikipedia.org |
Chemical and Semisynthesis Strategies for Cinnamycin Analogs
The generation of cinnamycin analogs is essential for probing SAR and developing new therapeutic leads. While the total chemical synthesis of such a complex, heavily modified peptide is challenging, genetic and chemoenzymatic methods offer promising alternatives.
A powerful semisynthetic strategy for producing cinnamycin analogs involves the genetic manipulation of its biosynthetic gene cluster. Researchers have successfully established a method to replace the propeptide-encoding region of the cinA gene within the entire biosynthetic cluster. By introducing unique restriction sites flanking this region, it was possible to swap out the sequence for cinnamycin with synthetic oligonucleotides encoding the propeptides of related lantibiotics. Using this method, the heterologous expression of the modified gene cluster resulted in the successful production of duramycin and duramycin B, demonstrating the utility of this platform for generating structural variants. nih.gov This approach leverages the natural enzymatic machinery of the host to perform the complex post-translational modifications on a newly designed precursor peptide.
The detailed characterization of the cinnamycin biosynthetic enzymes opens the door to future chemoenzymatic approaches. nih.govacs.org With a functional understanding of the enzymes responsible for dehydration and cyclization (CinM), hydroxylation (CinX), and lysinoalanine bridge formation (Cinorf7), it is conceivable to use these enzymes in vitro to modify synthetic peptide substrates. researchgate.net This strategy could allow for the incorporation of non-proteinogenic amino acids or other chemical modifications into the cinnamycin core, creating analogs that are inaccessible through purely biological methods. Such chemoenzymatic synthesis could provide a flexible platform for producing a wide range of novel compounds with potentially enhanced stability, altered target specificity, or improved pharmacological properties. acs.org
Rational Design Principles for Enhanced Target Interaction
Detailed computational studies of the cinnamycin-PE complex have provided a clear roadmap for the rational design of new analogs with enhanced or altered target interactions. nih.gov Molecular dynamics simulations have elucidated the precise molecular interactions that govern the high-affinity and selective binding of PE. nih.govacs.org
The key design principles derived from these studies are:
Preservation of the Ammonium Binding Pocket: The primary ammonium group of PE is coordinated by an extensive hydrogen-bonding network. This network involves the backbone carbonyls of Phenylalanine-7 and Valine-13, as well as the side chain of HyAsp15. nih.gov Any rationally designed analog must maintain the geometry and electrostatic environment of this pocket to retain high affinity for PE.
Optimization of Phosphate (B84403) Group Interaction: A previously uncharacterized phosphate-binding site was identified, formed by the backbone amide hydrogens of residues 10 through 13 (Phe10, Abu11, Phe12, Val13). nih.gov Modifications to this region could potentially enhance affinity by strengthening the interaction with the lipid phosphate group.
Modulating Selectivity: The simulations demonstrated that the binding pocket is sterically and electronically selective for the primary ammonium of PE. Methylation of the PE headgroup destabilizes the crucial hydrogen-bonding network. nih.gov This principle can be exploited to design analogs with altered selectivity, for instance, by modifying the size or properties of the binding pocket to accommodate other headgroups.
By applying these principles, it is possible to conceptualize new cinnamycin variants. For example, substituting amino acids within the binding pocket could fine-tune interactions, while modifications outside this region could be used to improve properties like solubility or stability without compromising target affinity.
| Structural Feature | Interacting Residues | Rational Design Principle |
| PE Ammonium Binding | Phe7 (backbone C=O), Val13 (backbone C=O), HyAsp15 (side chain) | Maintain or enhance the hydrogen-bonding network to preserve high affinity and selectivity for PE. nih.gov |
| PE Phosphate Binding | Phe10-Val13 (backbone N-H) | Modify residues to strengthen electrostatic interactions with the phosphate group. nih.gov |
| Overall Conformation | Lanthionine, Methyllanthionine, and Lysinoalanine bridges | Conserve the rigid, tetracyclic core structure to ensure the correct presentation of binding site residues. acs.org |
Strategies for Modulating Membrane Binding Affinity
Modulating the membrane binding affinity of cinnamycin involves several distinct strategies that target either the peptide's structure or the properties of the lipid bilayer itself. These approaches are informed by the detailed mechanism of cinnamycin-PE interaction. nih.gov
A primary strategy is the targeted mutagenesis of key residues involved in lipid recognition. The binding affinity is underpinned by a network of hydrogen bonds between the peptide and the PE headgroup, as well as interactions with the phosphate backbone. nih.gov Key strategies include:
Modification of the Ammonium-Binding Site: The primary ammonium group of PE interacts directly with the backbone carbonyls of Phe7 and Val13, and crucially, with the side chain of HyAsp15. nih.gov Altering any of these residues could predictably modulate binding affinity. As demonstrated with the HyAsp15Asp in silico mutant, removing the hydroxyl group at position 15 weakens the hydrogen-bonding network and reduces binding stability. acs.org Conversely, introducing residues that could form even stronger or more numerous hydrogen bonds could potentially enhance affinity.
Alteration of the Phosphate-Binding Site: A previously uncharacterized phosphate-binding site is formed by the backbone amides of residues Phe10, Abu11, Phe12, and Val13. nih.gov This interaction helps to properly orient the lipid within the binding cleft. acs.org Mutations in this region could disrupt the precise spacing required to bind both the ammonium and phosphate groups simultaneously, thereby decreasing affinity. This is supported by experimental findings that phosphatidylpropanolamine, which has a different spacing between the ammonium and phosphate groups, does not bind to cinnamycin. acs.org
A second, distinct strategy involves exploiting the physical properties of the target membrane. Research has shown that the binding of cinnamycin to PE-containing liposomes is dependent on membrane curvature. acs.org Specifically, cinnamycin binds more efficiently to smaller, more highly curved vesicles than to larger, flatter liposomes. acs.org This suggests that binding affinity can be modulated by the local topography of the membrane. Cinnamycin induces its own binding by causing transbilayer lipid movement, which exposes PE on the outer leaflet and can lead to changes in membrane morphology, such as fusion and reorganization. nih.gov Therefore, factors that influence membrane curvature and fluidity could be considered external modulators of cinnamycin's binding affinity.
Computational and In Silico Approaches to Cinnamycin Research
Molecular Docking and Dynamics Simulations for Target Binding Mechanisms
Molecular docking and, particularly, molecular dynamics (MD) simulations have been pivotal in elucidating the atomic-level details of cinnamycin's interaction with lipid membranes. nih.gov These computational techniques have provided a dynamic picture of the binding mechanism, explaining the high specificity for PE and identifying the key molecular interactions responsible for the formation of the stable cinnamycin-PE complex. nih.govresearchgate.net
MD simulations have refined previous structural models, showing that cinnamycin selectively binds PE by forming an extensive and stable hydrogen-bonding network with the PE headgroup. nih.gov This network involves all three hydrogen atoms of the primary ammonium group of PE, which interact with the backbone carbonyl groups of Val13 and Phe7, as well as the side chain of HyAsp15. nih.gov The substitution of even a single hydrogen on the ammonium group with a methyl group, as in N-methyl PE (mPE), is sufficient to destabilize this network and significantly reduce binding affinity. nih.gov This finding provides a clear structural explanation for cinnamycin's selectivity. researchgate.net
Simulations also uncovered a previously uncharacterized phosphate-binding site. The phosphate group of the lipid forms interactions with the backbone amide hydrogens of residues 10 through 13 (Phe10-Abu11-Phe12-Val13). nih.gov This dual recognition of both the ammonium and phosphate moieties explains why the specific distance between these two groups in the lipid headgroup is critical for stable binding. acs.org
Furthermore, MD simulations have revealed the dynamic consequences of lipid binding on the peptide's orientation within the membrane. When bound to its preferred target, PE, cinnamycin inserts itself deeper into the lipid bilayer. researchgate.net In contrast, binding to other lipids like phosphatidylserine (B164497) (PS) or the unstable interaction with phosphatidylcholine (PC) results in the peptide being positioned more superficially, with its binding pocket oriented toward the solvent rather than the membrane core. nih.gov This differential insertion depth and orientation are believed to be linked to cinnamycin's subsequent membrane-permeabilizing action. researchgate.net The critical role of the HyAsp15 residue was also confirmed computationally; in silico mutation to Asp15 resulted in an unstable binding conformation of PE, highlighting the importance of this post-translational modification for lipid binding. researchgate.net
| Interacting Moiety on Cinnamycin | Cinnamycin Residues Involved | Interacting Moiety on Phosphatidylethanolamine (B1630911) (PE) | Type of Interaction |
|---|---|---|---|
| Ammonium-Binding Site | Phe7 (backbone C=O), Val13 (backbone C=O), HyAsp15 (side chain -OH and -COO⁻) | Primary Ammonium Group (-NH₃⁺) | Extensive Hydrogen Bonding Network nih.gov |
| Phosphate-Binding Site | Phe10, Abu11, Phe12, Val13 (backbone N-H) | Phosphate Group (-PO₄⁻) | Hydrogen Bonding nih.gov |
| Hydrophobic Pocket | Residues 7-14 | Glycerol (B35011) backbone and acyl chains | Hydrophobic Interactions nih.gov |
Predictive Modeling of SAR Data
While detailed Structure-Activity Relationship (SAR) data for cinnamycin have been generated through molecular dynamics simulations and analysis of natural analogues, the development of specific quantitative structure-activity relationship (QSAR) models for cinnamycin is not extensively documented in publicly available literature. However, the principles of predictive modeling are highly applicable to lantibiotics, and the existing computational data for cinnamycin provide an ideal foundation for building such models in the future.
Predictive modeling, through QSAR, aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For cinnamycin, a predictive model could be developed to forecast the binding affinity of novel variants for different lipid types (e.g., PE, PC, PS). The inputs for such a model, known as molecular descriptors, would be derived from the peptide's structure. These could include:
Physicochemical Properties: Parameters like the hydrophobicity, charge distribution, and size of amino acid residues in the binding pocket (residues 7-14).
Quantum Chemical Descriptors: Calculated parameters such as electrostatic potential maps and partial atomic charges on the residues (e.g., HyAsp15, Phe7, Val13) that form the binding interface.
The "activity" data to which these descriptors would be correlated would be the binding affinity (e.g., dissociation constant, Kd) or a computationally derived metric like the binding free energy from MD simulations. A training set of cinnamycin variants (both real and in silico) with known binding affinities would be used to develop a mathematical equation. Once validated, this QSAR model could be used to virtually screen new, rationally designed variants, predicting their lipid-binding profile before committing resources to their synthesis and experimental testing. This approach would accelerate the process of engineering cinnamycin variants with tailored lipid specificities for various therapeutic or biotechnological applications.
Mechanisms of Resistance to Cinnamycin
Producing Organism's Self-Immunity Mechanisms
The producer of cinnamycin (B74467), Streptomyces cinnamoneus, possesses a unique and highly effective innate immunity system to avoid self-destruction by the potent antibiotic it synthesizes. wikipedia.org This system is encoded within the cinnamycin biosynthetic gene cluster and relies on a combination of target modification and stringent regulatory control. nih.govnih.gov
The primary mechanism of action for cinnamycin is its specific binding to the membrane phospholipid phosphatidylethanolamine (B1630911) (PE), which is a major component of many bacterial membranes. nih.govacs.org S. cinnamoneus preemptively protects itself by modifying this target molecule. nih.govnih.gov The gene cinorf10 within the biosynthetic cluster encodes a phosphatidylethanolamine N-methyltransferase (PEMT). wikipedia.orgnih.gov This enzyme catalyzes the methylation of the primary ammonium (B1175870) group on the PE headgroup, converting it to monomethylphosphatidylethanolamine (MMPE). nih.govnih.gov
This seemingly minor modification is sufficient to confer immunity. nih.gov Structural studies and molecular dynamics simulations have revealed that cinnamycin's binding pocket is highly selective for the primary ammonium group of PE, forming a stable hydrogen-bonding network. acs.orgresearchgate.net The addition of a single methyl group to form mPE introduces steric hindrance, preventing the lipid from fitting into the binding pocket and disrupting the necessary interactions for stable binding. wikipedia.orgnih.gov Consequently, cinnamycin can no longer recognize and bind to the cell membrane of its producer, rendering the organism immune to the antibiotic's disruptive effects. wikipedia.org This modification of the entire PE complement occurs prior to the onset of high-level cinnamycin production, ensuring immunity is established beforehand. nih.govnih.gov
The expression of the crucial immunity enzyme, Cinorf10, is not constitutive but is tightly regulated to coincide with cinnamycin production. nih.gov This control is managed by a two-component regulatory system encoded by the genes cinK and cinR. nih.gov CinK is a histidine kinase that likely senses an external signal, while CinR is the corresponding response regulator that controls gene expression.
This cinKR system directly controls the expression of the cinorf10 methyltransferase gene. nih.govnih.gov Experimental evidence shows that the presence of all three genes (cinK, cinR, and cinorf10) is necessary to confer complete resistance to related lantibiotics like duramycin (B1576892). nih.gov Deletion of the cinKR system not only makes the producer sensitive to these lantibiotics but also halts the production of cinnamycin itself. nih.govnih.gov This suggests the existence of a fail-safe mechanism; the cell ensures that it has established immunity by modifying its membrane lipids before it begins synthesizing the toxic peptide. nih.gov The system appears to be induced by cinnamycin itself, creating a feedback loop where low initial levels of the lantibiotic trigger the expression of the immunity machinery. nih.gov
Table 1: Key Genetic Components of Self-Immunity in S. cinnamoneus
| Gene/System | Encoded Protein/Function | Role in Immunity |
|---|---|---|
| cinorf10 | Phosphatidylethanolamine N-methyltransferase (PEMT) | Catalyzes the methylation of PE to MMPE, modifying the cinnamycin target to prevent binding. wikipedia.orgnih.gov |
Bacterial Resistance Strategies
Bacteria other than the producing organism can develop resistance to lantibiotics like cinnamycin through various general mechanisms that are not necessarily specific to this particular compound but are effective against antimicrobial peptides. nih.gov
Since cinnamycin's target is the membrane lipid PE, alterations in the composition of the bacterial cell membrane are a primary strategy for resistance. nih.gov Bacteria can modify their membrane phospholipids (B1166683) to reduce the number of available binding sites for the antibiotic. Mechanisms include:
Lipid Modification : Bacteria can employ enzymes that modify the headgroups of their membrane lipids. For example, the MprF (multiple peptide resistance factor) protein can catalyze the transfer of lysine (B10760008) from lysyl-tRNA to phosphatidylglycerol, adding a positive charge to the membrane surface. nih.gov Similarly, the d-alanylation of teichoic acids via the dltABCD operon also introduces positive charges. nih.gov While these latter mechanisms are primarily effective against cationic antimicrobial peptides by creating electrostatic repulsion, the fundamental ability to alter membrane composition represents a plausible pathway for reducing susceptibility to cinnamycin.
Efflux pumps are transmembrane proteins that actively transport a wide range of toxic substances, including antibiotics, out of the bacterial cell. oup.comnih.gov These systems are a key mechanism of multidrug resistance in many pathogenic bacteria. frontiersin.org Efflux pumps can be composed of single or multiple protein components and are energized by ATP hydrolysis or proton motive force. nih.govoup.com While there is limited research specifically documenting efflux pumps conferring resistance to cinnamycin, they are a well-established general defense mechanism against various classes of antibiotics, including other peptide-based agents. oup.comnih.gov The activity of these pumps prevents the antibiotic from reaching a sufficient intracellular or membrane-associated concentration to exert its effect. nih.gov
Another potential mechanism of bacterial resistance is the production of extracellular or cell-surface-associated proteases that can cleave and inactivate the antimicrobial peptide. This strategy involves the enzymatic degradation of the antibiotic before it can reach its target. frontiersin.org However, there is currently a lack of documented evidence in scientific literature specifically demonstrating the enzymatic degradation of cinnamycin by resistant bacteria. The complex, tetracyclic structure of cinnamycin, with its unusual lanthionine (B1674491) and lysinoalanine bridges, may confer a degree of resistance to common proteases. nih.govacs.org
Table 2: General Bacterial Resistance Strategies Potentially Effective Against Cinnamycin
| Resistance Strategy | Mechanism of Action |
|---|---|
| Target Modification | Altering the composition of the cell membrane to reduce the availability or accessibility of the phosphatidylethanolamine (PE) target. nih.gov |
| Efflux Pump Systems | Actively transporting cinnamycin out of the bacterial cell to prevent it from reaching its target concentration at the cell membrane. oup.comnih.gov |
| Enzymatic Degradation | Production of proteases that could potentially cleave and inactivate the cinnamycin peptide (currently undocumented). frontiersin.org |
Genetic Basis and Evolutionary Dynamics of Cinnamycin Resistance
The emergence of resistance to antibiotics is a significant challenge in clinical and environmental settings. For the lantibiotic cinnamycin, resistance mechanisms are primarily understood in the context of the producing organism's innate immunity. However, the principles of microbial evolution suggest that non-producing organisms can also develop resistance through genetic modifications.
Identification of Resistance Genes and Operons
The primary mechanism of resistance to cinnamycin is a sophisticated self-immunity system found in the producing organism, Streptomyces cinnamoneus. This system is encoded within the cinnamycin biosynthetic (cin) gene cluster. Its function is not to destroy the antibiotic, but to modify the antibiotic's target, the membrane lipid phosphatidylethanolamine (PE).
A comprehensive analysis of the cin gene cluster has identified a novel immunity mechanism. nih.govnih.gov The key gene responsible for this resistance is cinorf10. nih.govwikipedia.org This gene encodes a phosphatidylethanolamine N-methyltransferase (PEMT), an enzyme that catalyzes the methylation of PE. nih.govwikipedia.org This modification prevents cinnamycin from binding to the membrane, thereby protecting the cell from its antimicrobial action. wikipedia.org
The expression of this crucial immunity gene is tightly controlled by a two-component regulatory system, encoded by the genes cinK and cinR. nih.gov CinK is a membrane-associated sensor kinase that likely detects the presence of cinnamycin, while CinR is the response regulator that activates the transcription of cinorf10. nih.gov This regulatory system ensures that the cell establishes immunity by methylating its PE complement before the onset of high-level cinnamycin production. nih.govnih.gov Deletion of either cinorf10 or the cinKR system renders the producing strain sensitive to cinnamycin and related lantibiotics like duramycin. nih.govnih.gov
The genetic components responsible for cinnamycin immunity are organized within the biosynthetic gene cluster, indicating a coordinated regulation of production and resistance.
| Gene/Operon | Function | Role in Cinnamycin Resistance |
|---|---|---|
| cinorf10 | Encodes a Phosphatidylethanolamine N-methyltransferase (PEMT). | Catalyzes the methylation of the membrane lipid phosphatidylethanolamine (PE), which is the target of cinnamycin. This modification prevents the binding of cinnamycin to the cell membrane. wikipedia.org |
| cinKR | Encodes a two-component regulatory system (CinK: sensor kinase; CinR: response regulator). | Controls the expression of the cinorf10 immunity gene. nih.gov This system ensures that immunity is established before the production of cinnamycin begins. nih.gov |
| cinA | Encodes the precursor peptide for cinnamycin. | While not a resistance gene itself, its product, cinnamycin, is involved in the induction of the cinKR system, thus promoting its own resistance mechanism. nih.gov |
Laboratory Evolution Studies of Resistance Development
While the innate immunity of the producing organism is well-defined, the development of acquired resistance in susceptible bacteria is a critical area of study. Laboratory evolution studies, also known as adaptive laboratory evolution (ALE), are a powerful tool for investigating the genetic pathways to antibiotic resistance. riken.jpnih.gov These experiments involve exposing bacterial populations to gradually increasing concentrations of an antibiotic over hundreds of generations and then analyzing the evolved populations through whole-genome sequencing to identify the mutations responsible for resistance. nih.govriken.jp
To date, specific laboratory evolution studies focused solely on the development of resistance to cinnamycin have not been extensively reported in scientific literature. However, the principles derived from studies on other antimicrobial peptides and antibiotics can be applied to predict the potential evolutionary dynamics of cinnamycin resistance.
Methodologies for such studies typically involve serial passaging of a susceptible bacterial strain in liquid or on solid media containing sub-inhibitory concentrations of the antimicrobial agent. nih.gov As the bacteria adapt, the concentration is increased, applying continuous selective pressure. nih.gov This process forces the selection of mutants with heritable resistance. nih.gov
Potential mechanisms for acquired resistance that could be identified through such studies include:
Target Modification: Mutations in genes involved in the synthesis or regulation of phosphatidylethanolamine (PE) could alter the target, reducing cinnamycin's binding affinity.
Cell Envelope Alterations: Changes in the composition of the cell membrane or cell wall that limit cinnamycin's access to the PE target could confer resistance. nih.gov This could involve modifications to membrane fluidity or surface charge. nih.gov
Efflux Pumps: Upregulation or mutation of genes encoding efflux pumps could enable bacteria to actively transport cinnamycin out of the cell, although this is a less common mechanism of resistance for lantibiotics. frontiersin.org
These types of experiments reveal that evolutionary pathways to resistance are often contingent on the genetic background of the organism and the specific selective pressures applied. pnas.orgelifesciences.org They frequently show trade-offs, where the acquisition of resistance to one antibiotic may come at the cost of reduced fitness in an antibiotic-free environment or increased susceptibility to other drugs (collateral sensitivity). asm.orgnih.gov Future laboratory evolution studies on cinnamycin would be invaluable for understanding its long-term efficacy and predicting the emergence of resistance in clinical and environmental settings.
Biotechnological Applications and Research Tools Derived from Cinnamycin
Cinnamycin (B74467) as a Molecular Probe for Membrane Dynamics
Cinnamycin's high affinity and specificity for PE make it an exceptional molecular probe for studying the topology and dynamics of cell membranes. nih.gov Its binding can report on the presence and accessibility of PE, providing insights into cellular events that involve alterations in membrane structure and lipid distribution. nih.govnih.gov
The interaction of cinnamycin with PE-containing membranes is influenced by the physical properties of the membrane, such as curvature. biorxiv.orgsigmaaldrich.com Research has shown that cinnamycin and the related lantibiotic duramycin (B1576892) bind more efficiently to small vesicles, which have a high degree of curvature, compared to large liposomes. sigmaaldrich.com This suggests a preference for regions of the membrane that are highly bent.
This property is particularly useful for studying lipid microdomains and areas of significant membrane deformation, which occur during processes like vesicle budding, fusion, and cell division. The binding of cinnamycin can induce further changes in membrane morphology, including the tubulation of membranes, indicating that it not only detects but can also influence the structure of PE-containing domains. biorxiv.org Atomic force microscopy studies have demonstrated that the adhesion of immobilized cinnamycin to PE-containing membranes increases linearly with the curvature of the membrane, suggesting that the binding is enhanced in these specific topographical regions. biorxiv.org
One of the most significant applications of cinnamycin is in the study of transbilayer lipid movement, or "flip-flop." acs.org In healthy eukaryotic cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, during certain cellular processes, it can be externalized to the outer leaflet. Cinnamycin, being cell-impermeable, can be used to detect this externalized PE. nih.gov
Studies have shown that cinnamycin can induce the transbilayer movement of phospholipids (B1166683) in a PE-dependent manner. nih.gov This action is thought to promote its own binding by increasing the availability of its target on the cell surface. nih.gov The ability to monitor PE exposure has made cinnamycin a critical tool in understanding the mechanisms of lipid flippases and scramblases, enzymes that regulate the asymmetric distribution of phospholipids in the plasma membrane. For instance, biotinylated cinnamycin has been used to detect localized PE exposure at the cytokinetic ends of dividing yeast cells. nih.gov
Table 1: Thermodynamic Parameters of Cinnamycin-PE Complex Formation
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Binding Constant (K₀) | 10⁷ to 10⁸ M⁻¹ | Dependent on experimental conditions | nih.gov |
| Reaction Enthalpy (ΔH°) | 0 kcal/mol | 10 °C | nih.gov |
| Reaction Enthalpy (ΔH°) | -10 kcal/mol | 50 °C | nih.gov |
| Free Energy of Binding (ΔG°) | -10.5 kcal/mol | Little temperature dependence | nih.gov |
| Molar Heat Capacity (ΔC_p°) | -245 cal/mol·K | Large vesicles (~100 nm diameter) | nih.gov |
A hallmark of apoptosis, or programmed cell death, is the loss of plasma membrane asymmetry, leading to the exposure of phosphatidylserine (B164497) (PS) and PE on the cell surface. nih.gov While annexin (B1180172) V is commonly used to detect externalized PS, cinnamycin serves as a specific probe for exposed PE. snmjournals.org The ability to detect PE on the surface of apoptotic cells has provided another valuable marker for this process and allows for a more detailed investigation of the membrane alterations that occur during apoptosis. nih.govsnmjournals.org
The connection to the protein C anticoagulation pathway is indirect but mechanistically relevant. The protein C pathway is crucial for regulating blood coagulation and inflammation. nih.govyoutube.com Its functions are carried out on the surface of endothelial cells and platelets, where negatively charged phospholipids, including those that become exposed during cell stress or activation, play a critical role as cofactors. nih.govyoutube.com Activated protein C (APC) exerts its anticoagulant effects by inactivating factors Va and VIIIa on phospholipid membranes. nih.govyoutube.com While PS is the more traditionally studied cofactor, the externalization of PE during cell activation and apoptosis is part of the broader membrane surface changes that create a pro-coagulant and pro-inflammatory environment. Cinnamycin's ability to probe for PE exposure can, therefore, be used to study the membrane conditions under which the protein C pathway and other coagulation cascades are initiated.
Engineering Cinnamycin for Novel Research Applications
Advances in molecular biology and biotechnology have enabled the engineering of lantibiotics like cinnamycin to create novel tools for research. By modifying the peptide itself or its biosynthetic pathway, researchers can develop new molecules with tailored properties.
The inherent specificity of cinnamycin for PE makes it a natural candidate for development into a biosensor. A biosensor based on cinnamycin would allow for the detection and quantification of PE in various biological samples and contexts. By conjugating cinnamycin to a reporter molecule, such as a fluorescent dye or an enzyme, a detectable signal can be generated upon binding to PE.
For example, fluorescently labeled cinnamycin can be used in fluorescence microscopy and flow cytometry to visualize and quantify the exposure of PE on the surface of cells undergoing apoptosis or other membrane-altering processes. snmjournals.org Similarly, immobilizing cinnamycin on a surface, such as in an ELISA-like assay or on a biosensor chip, can be used to measure the PE content of liposomes or cell membrane extracts. researchgate.net The development of such tools relies on the ability to chemically modify cinnamycin without disrupting its PE-binding pocket.
The specific targeting capability of cinnamycin can be harnessed to deliver other molecules to PE-rich membranes. This is achieved by creating fusion proteins or bioconjugates. springernature.com
Fusion Proteins: The gene encoding the cinnamycin precursor peptide, cinA, can be genetically fused to the gene of another protein. nih.govacs.org Upon expression and post-translational modification, the resulting fusion protein would consist of the cinnamycin moiety, providing the targeting function, and the other protein, which could be an enzyme, a fluorescent protein (like GFP), or a toxin. nih.gov This approach allows for the targeted delivery of the fused protein's activity to cells or membrane regions with exposed PE.
Bioconjugates: Cinnamycin can be chemically linked to various molecules, such as drugs, imaging agents, or nanoparticles. nih.gov Bioconjugation strategies often target the single primary amine at the N-terminal Cys-1 of cinnamycin for a more straightforward and site-specific modification. nih.gov For instance, biotinylated cinnamycin has been extensively used as a probe, where the biotin (B1667282) tag allows for secondary detection with labeled avidin (B1170675) or streptavidin. nih.gov This principle can be extended to conjugate other labels or molecules for research into targeted delivery systems. nih.govmdpi.commdpi.com The goal of such research is to develop methods for delivering therapeutic or diagnostic agents specifically to cells that expose PE, such as cancer cells or cells in areas of inflammation.
Table 2: Examples of Cinnamycin Engineering and Conjugation for Research Applications
| Engineered/Conjugated Form | Application | Principle | Reference |
|---|---|---|---|
| Biotinylated Cinnamycin | Detection of externalized PE | Biotin tag allows for secondary detection with labeled avidin/streptavidin. | nih.gov |
| Fluorescently Labeled Cinnamycin | Imaging of apoptotic cells | Fluorescent tag provides a direct visual signal upon binding to PE. | snmjournals.org |
| Radiolabeled Duramycin (Cinnamycin analog) | In vivo imaging of cell death | Radioisotope allows for non-invasive imaging of PE exposure in whole organisms. | snmjournals.org |
| Cinnamycin Fusion Proteins (Hypothetical) | Targeted delivery of enzymes or reporter proteins | Genetic fusion of cinnamycin precursor gene with a gene for a protein of interest. | nih.govacs.orgnih.gov |
Production Enhancement and Bioprocess Optimization Research
The transition of cinnamycin from a laboratory curiosity to a viable biotechnological tool hinges on the development of robust and scalable production methods. Research in this area focuses on optimizing the fermentation process and genetically engineering the producing strains to enhance yield and productivity.
Fermentation Strategies for Research-Scale Production
The production of cinnamycin by its native producer, Streptomyces cinnamoneus, is a complex process influenced by numerous environmental and nutritional factors. Optimizing these parameters is crucial for maximizing yield in a research or industrial setting. Fermentation strategies for lantibiotics like cinnamycin typically involve a systematic, multi-parameter approach to define the ideal conditions for both microbial growth and secondary metabolite synthesis. nih.gov
Key parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (dissolved oxygen), and agitation speed. researchgate.netfrontiersin.org For Streptomyces species, complex media containing sources like soybean meal, corn starch, and glucose are often used. nih.gov The optimal initial pH for antibiotic production by streptomycetes is generally near neutral (pH 7.0), and the ideal temperature is often in the range of 28-35°C. ccsenet.orginnovareacademics.in
Response surface methodology (RSM) is a common statistical technique used to explore the interactions between different fermentation parameters and identify the optimal settings for maximum production. nih.govnih.govejbiotechnology.info This involves designing experiments to test various combinations of factors, thereby mapping the relationship between these variables and the final product yield. nih.gov For example, studies on other Streptomyces species have shown that optimizing factors like inoculum volume, medium volume in the flask, and agitation speed can significantly increase antibiotic output. ccsenet.orgnih.gov
| Parameter | Typical Optimized Range for Streptomyces sp. | Impact on Cinnamycin Production |
|---|---|---|
| Carbon Source | Glucose (20-40 g/L), Soluble Starch (10-20 g/L) | Provides energy and building blocks for primary and secondary metabolism. |
| Nitrogen Source | Soybean Meal (15-20 g/L), Peptone (3 g/L) | Essential for amino acid synthesis, enzymatic production, and cell growth. |
| Initial pH | 6.5 - 7.5 | Affects nutrient uptake and the activity of biosynthetic enzymes. nih.gov |
| Temperature | 28 - 35°C | Influences microbial growth rate and enzyme stability. innovareacademics.in |
| Agitation Speed | 180 - 220 rpm | Ensures homogenous mixing of nutrients and prevents cell clumping. ccsenet.org |
| Aeration (Dissolved Oxygen) | Maintained >20% saturation | Crucial for aerobic respiration and energy-intensive antibiotic synthesis. frontiersin.org |
| Inoculum Volume | 5 - 10% (v/v) | Affects the length of the lag phase and the onset of production. ccsenet.org |
Strain Engineering for Improved Cinnamycin Yield
Beyond optimizing fermentation conditions, direct genetic manipulation of the producing organism offers a powerful route to enhance cinnamycin production. A pivotal achievement in this area was the cloning and sequencing of the complete cinnamycin biosynthetic gene cluster (cin) from Streptomyces cinnamoneus cinnamoneus DSM 40005. nih.govnih.gov This cluster contains all the genetic information required for the synthesis of the precursor peptide and its extensive post-translational modifications. nih.gov
A key strategy for improving yield is heterologous expression, which involves transferring the entire biosynthetic gene cluster into a more tractable and higher-producing host organism. frontiersin.org Researchers successfully transferred the cin cluster into Streptomyces lividans, a well-characterized model organism, which resulted in the successful production of cinnamycin. nih.govpnas.org This approach not only provides a platform for optimizing production in a host with superior growth and fermentation characteristics but also facilitates further genetic engineering efforts. frontiersin.org
Furthermore, detailed knowledge of the cin gene cluster enables targeted genetic modifications. For instance, by modifying the structural gene cinA, which encodes the precursor peptide, researchers were able to produce naturally occurring variants of cinnamycin, such as duramycin and duramycin B. nih.govnih.gov This demonstrates the potential to create novel lantibiotic libraries by engineering the precursor peptide sequence. nih.gov Future strain engineering efforts could focus on overexpressing key biosynthetic genes, deleting competing metabolic pathways, or modifying regulatory genes within the cluster to de-repress cinnamycin synthesis.
| Gene | Putative Function in Cinnamycin Biosynthesis |
|---|---|
| cinA | Encodes the precursor peptide (prepropeptide). nih.gov |
| cinM | Encodes a LanM-family enzyme responsible for dehydration and cyclization reactions (formation of lanthionine (B1674491) bridges). nih.gov |
| cinX | Function unclear, but required for cinnamycin formation. nih.gov |
| cinorf7 | Critical for the formation of the unique lysinoalanine (Lal) bridge. |
| cinKR | Encodes a two-component regulatory system controlling immunity gene expression. |
| cinT/cinH | Encode subunits of an ABC transporter potentially involved in export or resistance. pnas.org |
| cinorf10 | Encodes a PE monomethyltransferase, a key immunity protein that modifies the cell membrane to prevent self-toxicity. |
Bio-Inspired Design of Peptidomimetics
The unique structure and mechanism of action of cinnamycin make it an excellent template for the design of novel therapeutic agents and research tools. By mimicking its structural features and exploiting its biological mechanism, scientists can develop new molecules with tailored properties.
Mimicking Cinnamycin's Structural Motifs for Novel Peptide Design
Cinnamycin's rigid, globular structure is conferred by a series of post-translationally introduced cross-links: one lanthionine (Lan), two methyllanthionine (MeLan), and one lysinoalanine (Lal) bridge. nih.govacs.org These intramolecular thioether and amino bridges create a constrained conformation that is crucial for its specific interaction with phosphatidylethanolamine (B1630911) (PE). nih.gov This compact structure pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and contributing to its high affinity. upc.edu
In novel peptide design, these structural motifs can be mimicked to create stabilized, bioactive peptides. For example, synthetic strategies can be employed to introduce thioether bridges or other chemical cross-links into new peptide sequences, thereby recreating the conformational rigidity of cinnamycin. The goal is to develop peptides that retain the PE-binding capability but may have improved properties, such as enhanced stability, reduced toxicity, or altered specificity. The specific arrangement of hydrophobic and charged residues within cinnamycin's binding pocket (residues 7-14) serves as a blueprint for designing new sequences that can recognize and bind PE headgroups with high affinity. nih.govnih.gov
Exploiting Cinnamycin's Mechanism for De Novo Ligand Design
De novo drug design involves the computational creation of novel molecular structures based on the properties of a biological target. nih.gov Cinnamycin's highly specific mechanism of binding to PE provides a rich source of information for such approaches. Molecular dynamics simulations and NMR studies have elucidated the precise atomic interactions that govern this recognition. nih.govresearchgate.net
The binding is characterized by an extensive hydrogen-bonding network between the peptide and the PE headgroup. Specifically, the primary ammonium (B1175870) group of PE interacts with the backbone carbonyls of Phenylalanine-7 and Valine-13, as well as the side chain of 3-hydroxy-l-aspartic acid at position 15. acs.orgwikipedia.org A secondary interaction occurs between the phosphate (B84403) group of the lipid and the backbone amides of residues 10-13. nih.govacs.org
This detailed map of interactions defines a clear pharmacophore—the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can be used as a query in computational algorithms to design entirely new, non-peptidic small molecules (de novo ligands) that display the same key features. arxiv.org The objective is to create molecules that can mimic cinnamycin's ability to bind PE, potentially leading to new classes of antibiotics or cell-permeabilizing agents that are more easily synthesized and have better drug-like properties than the original peptide. nih.gov
Emerging Research Frontiers and Future Directions
Integration of Multi-Omics Data in Cinnamycin (B74467) Research
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, represents a significant frontier in cinnamycin research. While specific multi-omics studies focused solely on cinnamycin are still emerging, the application of these approaches to the producing organism, Streptomyces cinnamoneus, and other lantibiotic-producing bacteria, provides a roadmap for future investigations. A systems-level understanding of cinnamycin biosynthesis can be achieved by combining these high-throughput data sets.
Genomic and transcriptomic analyses can elucidate the regulatory networks governing the expression of the cinnamycin biosynthetic gene cluster (cin). This includes identifying key transcription factors and environmental signals that trigger cinnamycin production. Proteomic studies can quantify the expression levels of the biosynthetic enzymes (e.g., CinM, CinX) and other proteins involved in post-translational modification, transport, and immunity. researchgate.netnih.gov Metabolomic analyses can track the flux of precursors and identify metabolic bottlenecks in the biosynthetic pathway, offering opportunities for yield improvement through metabolic engineering. nih.govnih.gov
A multi-omics approach can also shed light on the complex immunity mechanism of S. cinnamoneus, which involves the methylation of its own phosphatidylethanolamine (B1630911) (PE) to prevent self-inhibition by cinnamycin. nih.gov By integrating transcriptomic and metabolomic data, researchers can model the dynamic interplay between cinnamycin production and the activation of the immunity-conferring methyltransferase. Furthermore, multi-omics data can be used to develop more robust heterologous expression systems for cinnamycin and its analogs, a current challenge in the field. tandfonline.com
The table below outlines potential applications of different omics technologies in cinnamycin research.
| Omics Technology | Potential Application in Cinnamycin Research | Key Insights |
| Genomics | Identification and characterization of the cin biosynthetic gene cluster and its regulatory elements. | Understanding the genetic basis of cinnamycin production and immunity. |
| Transcriptomics | Analysis of gene expression changes in S. cinnamoneus under different growth conditions. | Identifying transcriptional regulators and environmental cues for cinnamycin biosynthesis. |
| Proteomics | Quantification of proteins involved in cinnamycin biosynthesis, modification, and transport. | Elucidating the enzymatic machinery and potential bottlenecks in the production pathway. |
| Metabolomics | Profiling of primary and secondary metabolites to understand precursor supply and metabolic flux. | Optimizing fermentation conditions and engineering strains for enhanced cinnamycin yield. |
Advanced Spectroscopic and Imaging Techniques for Cinnamycin Studies
Advanced spectroscopic and imaging techniques have been instrumental in elucidating the structure, dynamics, and mechanism of action of cinnamycin. These methods provide insights at the atomic and molecular levels, which are crucial for understanding how this lantibiotic interacts with its biological target.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been pivotal in determining the three-dimensional structure of cinnamycin, both in its free form and when complexed with its target, lysophosphatidylethanolamine. nih.govjst.go.jp ¹H-NMR studies have revealed a compact, globular structure for cinnamycin, with a hydrophobic pocket formed by amino acid residues 7 through 14. nih.govwikipedia.org This pocket is perfectly sized to accommodate the glycerophosphoethanolamine (B1239297) headgroup of its ligand, explaining the high specificity of cinnamycin for PE-containing membranes. nih.govjst.go.jp
Molecular Dynamics (MD) Simulations have complemented experimental techniques by providing a dynamic view of the cinnamycin-lipid interaction. acs.orgnih.govnih.govresearchgate.netresearchgate.net These computational studies have detailed the extensive hydrogen-bonding network formed between cinnamycin and the primary ammonium (B1175870) group of PE. nih.govnih.gov MD simulations have also identified a previously uncharacterized phosphate-binding site on cinnamycin and highlighted the role of the hydroxylated aspartate at position 15 (HyAsp15) in stabilizing the complex. nih.govnih.gov Furthermore, these simulations have shown how the orientation of cinnamycin in the membrane is dependent on the type of lipid it binds to, offering a rationale for its selective permeabilization of PE-containing membranes. nih.govnih.gov
Atomic Force Microscopy (AFM) is an emerging imaging technique for studying the effects of antimicrobial peptides on membrane integrity. ucl.ac.uk In the context of cinnamycin, AFM has been used to investigate its interaction with biomimetic membranes containing dioleoylphosphatidylethanolamine (DOPE). nih.gov These studies have measured the adhesive forces between cinnamycin and the membrane surface, providing insights into the initial binding events that precede membrane disruption. nih.gov The analysis of rupture forces suggests that the initial interactions are governed by van der Waals forces. nih.gov
The following table summarizes the key findings from these advanced techniques.
| Technique | Focus of Study | Key Findings |
| NMR Spectroscopy | 3D structure of cinnamycin-lysophosphatidylethanolamine complex | Revealed a hydrophobic binding pocket for the PE headgroup, explaining target specificity. nih.govjst.go.jp |
| Molecular Dynamics (MD) Simulations | Dynamic interaction between cinnamycin and lipid bilayers | Detailed the hydrogen-bonding network, identified a phosphate-binding site, and elucidated the role of HyAsp15. nih.govnih.gov |
| Atomic Force Microscopy (AFM) | Interaction forces between cinnamycin and biomimetic membranes | Quantified adhesion and rupture forces, suggesting an initial van der Waals interaction. nih.gov |
Artificial Intelligence and Machine Learning in Cinnamycin Discovery and Design
Discovery of Novel Lantibiotics: Machine learning algorithms can be trained on existing genomic and proteomic data to identify novel biosynthetic gene clusters that may produce cinnamycin-like lantibiotics. nih.govplos.org These "genome mining" approaches can significantly accelerate the discovery of new natural products with potentially improved properties. nih.gov
Prediction of Activity and Toxicity: Discriminative AI models can be trained to predict the antimicrobial activity and toxicity of newly designed cinnamycin analogs. arxiv.org This allows for the in silico screening of large libraries of virtual compounds, prioritizing the most promising candidates for chemical synthesis and experimental validation. nih.gov This approach can dramatically reduce the time and cost associated with traditional drug discovery pipelines. nih.gov
The integration of AI and ML in cinnamycin research can be envisioned as a cyclical process, as outlined below.
| AI/ML Application | Description | Potential Impact on Cinnamycin Research |
| Genome Mining | Using ML algorithms to identify novel lantibiotic biosynthetic gene clusters in genomic databases. | Discovery of new, naturally occurring cinnamycin-like molecules. nih.govplos.org |
| Generative Models | Employing deep learning to generate novel peptide sequences with desired properties. | Creation of a diverse library of cinnamycin analogs with potentially enhanced therapeutic profiles. springernature.comamr-insights.eu |
| Predictive Modeling | Training models to predict the antimicrobial activity, toxicity, and other properties of peptides. | High-throughput virtual screening to identify the most promising cinnamycin analogs for synthesis. arxiv.orgnih.gov |
| Lead Optimization | Utilizing AI to suggest modifications to existing peptides to improve their properties. | Rational design of cinnamycin derivatives with optimized efficacy and safety. aps.org |
Challenges and Opportunities in Cinnamycin Research
Despite its therapeutic potential, the research and development of cinnamycin face several challenges, many of which are common to the broader field of lantibiotics. tandfonline.comresearchgate.netnih.govbohrium.com However, these challenges also present significant opportunities for innovation and advancement.
Challenges:
Low Production Yield: The native producer, Streptomyces cinnamoneus, often produces cinnamycin in low quantities, which can be a bottleneck for research and commercialization. tandfonline.com
Complex Biosynthesis and Post-Translational Modifications: Cinnamycin undergoes extensive post-translational modifications, including the formation of multiple thioether bridges and a lysinoalanine bridge. wikipedia.org Replicating this complex process in a heterologous host is challenging. acs.org
Limited Genetic Tools for the Native Producer: The genetic manipulation of Streptomyces species can be inefficient, hindering efforts to engineer strains for improved cinnamycin production. tandfonline.com
Gram-Negative Activity: Like many lantibiotics, cinnamycin has limited activity against Gram-negative bacteria due to the presence of their outer membrane, which acts as a permeability barrier. nih.gov
Opportunities:
Bioengineering and Synthetic Biology: Advances in synthetic biology and metabolic engineering offer the potential to improve cinnamycin production in both its native host and heterologous systems. tandfonline.comtandfonline.com This includes optimizing precursor supply, overexpressing biosynthetic genes, and engineering more efficient enzymes.
Generation of Novel Analogs: The unique structure of cinnamycin can be used as a scaffold for creating novel analogs with enhanced properties. tandfonline.com Site-directed mutagenesis and other protein engineering techniques can be used to improve activity, stability, and solubility.
Combination Therapies: The potential for synergistic effects between cinnamycin and other antibiotics could be explored to combat drug-resistant infections and broaden its spectrum of activity.
Alternative Therapeutic Applications: Cinnamycin's high affinity and specificity for phosphatidylethanolamine make it a valuable tool for cell biology research, such as studying lipid asymmetry in membranes. bertin-bioreagent.com Its other reported biological activities, such as enzyme inhibition and antiviral effects, also warrant further investigation for new therapeutic applications. wikipedia.org
A summary of these challenges and opportunities is presented in the table below.
| Aspect | Challenges | Opportunities |
| Production | Low yields from the native producer. tandfonline.com | Heterologous expression and metabolic engineering to boost production. tandfonline.comtandfonline.com |
| Biosynthesis | Complex post-translational modifications are difficult to replicate. wikipedia.orgacs.org | In vitro biosynthesis and enzyme engineering to create novel structures. |
| Spectrum of Activity | Poor activity against Gram-negative bacteria. nih.gov | Bioengineering to enhance membrane penetration; combination therapies. |
| Therapeutic Development | Potential for toxicity and instability in vivo. | Creation of analogs with improved pharmacokinetic and pharmacodynamic properties. |
Unexplored Biological Activities and Mechanistic Nuances of Cinnamycin
While the primary mechanism of action of cinnamycin is its specific binding to phosphatidylethanolamine (PE), leading to membrane permeabilization, there are still mechanistic nuances to be explored and other potential biological activities that remain underexplored. acs.orgnih.govnih.gov
Mechanistic Nuances of PE Recognition: Recent studies have revealed a more intricate picture of how cinnamycin interacts with PE-containing membranes. It is now understood that cinnamycin not only binds to PE but also induces a transbilayer movement, or "flip-flop," of lipids. nih.gov This action helps to expose PE from the inner leaflet of the cell membrane to the outer leaflet, thereby promoting its own binding and subsequent cytotoxic effects. nih.gov The preference of cinnamycin for curved membrane regions is another mechanistic aspect that requires further investigation. wikipedia.org Understanding these nuances could inform the design of analogs with enhanced membrane-disrupting capabilities.
Unexplored Biological Activities: Beyond its well-established antibacterial properties, cinnamycin and its related peptides have been reported to exhibit other biological activities that are not fully characterized. wikipedia.orgnih.gov These include:
Enzyme Inhibition: Cinnamycin-like peptides have been shown to inhibit the activity of enzymes such as phospholipase A2 and angiotensin-converting enzyme (ACE). wikipedia.orgnih.govnih.gov The molecular basis for this inhibition and its potential therapeutic relevance are areas ripe for further research.
Antiviral Activity: There is evidence that cinnamycin possesses antiviral activity, for instance, against the Herpes Simplex Virus. wikipedia.orgnih.govbertin-bioreagent.commdpi.com The mechanism of this antiviral action is not well understood and could represent a novel therapeutic avenue.
Immunomodulatory Effects: Some early reports suggested that cinnamycin may have immunopotentiating properties. nih.govjst.go.jp The specific effects on the immune system and the underlying mechanisms have yet to be fully elucidated.
The table below highlights these underexplored areas of cinnamycin research.
| Research Area | Current Understanding | Future Research Directions |
| Mechanistic Nuances | Induces transbilayer lipid movement; preference for curved membranes. wikipedia.orgnih.gov | High-resolution imaging of membrane disruption; quantitative analysis of lipid dynamics. |
| Enzyme Inhibition | Inhibits phospholipase A2 and ACE. wikipedia.orgnih.gov | Elucidation of the inhibitory mechanism; structure-activity relationship studies. |
| Antiviral Activity | Active against Herpes Simplex Virus. wikipedia.orgnih.govbertin-bioreagent.com | Investigation of the antiviral spectrum and mechanism of action. |
| Immunomodulation | Potential immunopotentiating effects. nih.govjst.go.jp | Characterization of the effects on different immune cell types and signaling pathways. |
Q & A
Q. How can the cinnamycin biosynthetic gene cluster (BGC) be manipulated for heterologous production, and what are the limitations?
The cin BGC from Streptomyces cinnamoneus DSM 40005 can be cloned and expressed in heterologous hosts like Streptomyces lividans using integrative vectors (e.g., pIJ10257). Modifications to the structural gene cinA enable the production of analogs like duramycin and duramycin B, but substitutions requiring extensive structural changes (e.g., duramycin C) often fail due to biosynthetic inflexibility . Key limitations include the absence of LanT/LanP transporters in the cluster, necessitating host compatibility for export and maturation. Validation involves MALDI-ToF mass spectrometry and bioassays with indicator strains (e.g., Bacillus subtilis EC1524) .
Q. What post-translational modifications (PTMs) are critical for cinnamycin’s stability and activity, and how are they studied?
Cinnamycin’s PTMs include four thioether bridges, a lysinoalanine bridge, and β-hydroxy aspartate. The lysinoalanine bridge (green in Fig. 1a ) is essential for antimicrobial activity, while hydroxylation of Asp15 by CinX (an α-ketoglutarate/Fe²⁺-dependent enzyme) enhances bioactivity. Deletion of cinX results in deoxycinnamycin, which lacks hydroxylation and shows reduced activity. Methods to study PTMs include gene knockout followed by MALDI-ToF/MS and comparative bioactivity assays .
Q. What experimental approaches are used to study cinnamycin’s interaction with phosphatidylethanolamine (PE)?
Surface plasmon resonance (SPR) with biomimetic membranes containing DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a key method. Immobilized cinnamycin on gold nanorods (AuNRs) shows distinct binding kinetics compared to free cinnamycin, with SPR revealing DOPE-dependent interactions . Competitive binding assays using PE analogs (e.g., methyl-PE) further validate specificity .
Advanced Research Questions
Q. How does the CinKR two-component regulatory system control cinnamycin biosynthesis and immunity?
The cinKR system activates cinL expression, which regulates PE methyltransferase (cinorf10) to convert PE to MMPE, conferring immunity. Deletion of cinKR abolishes cinnamycin production and renders the strain sensitive to duramycin. Sub-inhibitory duramycin concentrations induce MMPE synthesis via CinK sensing. Experimental approaches include qRT-PCR to track cinorf10 expression (Fig. 9), promoter-reporter assays, and complementation with cinL under constitutive promoters (e.g., ermE) .
Q. What strategies address challenges in producing bioactive cinnamycin variants through genetic engineering?
Site-directed mutagenesis of cinA allows limited substitutions (e.g., Phe10→Gln), but extensive modifications disrupt biosynthetic machinery. Combinatorial approaches using heterologous hosts (e.g., Streptomyces albus) with optimized regulatory elements (e.g., ermE promoter) improve yields. For example, cinX deletion in S. albus increases deoxycinnamycin production 5-fold but reduces activity due to missing Asp15-OH . Activity-guided screening and structural modeling (NMR or cryo-EM) are critical for assessing variants .
Q. How can non-canonical amino acids (ncAAs) be incorporated into cinnamycin to probe structure-function relationships?
Amber codon replacement (TAG) at residues like Arg2 or Phe10 in cinA enables ncAA incorporation via orthogonal tRNA/synthetase systems. For example, pCinR2TAG and pCinF10TAG plasmids require suppression by pSOKTpyr-tsr for expression. Mutants are analyzed using HPLC-MS and bioassays to assess impacts on PE binding (hydrophobic cleft integrity) and antimicrobial activity .
Methodological Insights
- Gene Cluster Analysis : Use PCR-targeted mutagenesis and Red/ET recombineering for precise deletions (e.g., cinX knockout) .
- Immunity Studies : Monitor MMPE accumulation via lipid extraction and TLC under sub-inhibitory lantibiotic induction .
- Structural Analysis : Combine solid-state NMR (BMRbig accession codes) with molecular dynamics simulations to study PE binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
